Pridopidine

Beschreibung

Eigenschaften

IUPAC Name |

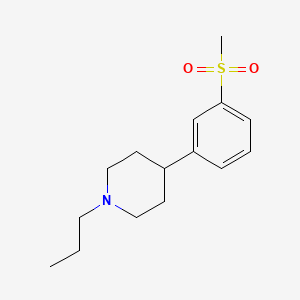

4-(3-methylsulfonylphenyl)-1-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKUEOZJFIXDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188225 | |

| Record name | Pridopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346688-38-8 | |

| Record name | Pridopidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346688-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridopidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pridopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pridopidine free base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pridopidine's Mechanism of Action in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pridopidine is an investigational small molecule demonstrating significant neuroprotective potential across a range of neurodegenerative disorders, including Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS). Initially explored as a dopamine stabilizer, extensive research has redefined its primary mechanism of action as a potent and selective agonist of the Sigma-1 Receptor (S1R). The S1R, a unique chaperone protein at the mitochondria-associated membrane of the endoplasmic reticulum (ER), is a critical regulator of neuronal homeostasis. This compound's activation of S1R triggers a cascade of neuroprotective pathways, addressing key pathological hallmarks of neurodegeneration such as mitochondrial dysfunction, ER stress, impaired axonal transport, and the accumulation of toxic protein aggregates. This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.

Molecular Target and Binding Profile

This compound's primary molecular target is the Sigma-1 Receptor (S1R).[1][2][3] It exhibits high-affinity binding to S1R, with significantly lower affinity for other receptors, including the initially proposed dopamine D2/D3 receptors.[4][5] This selectivity is crucial for its therapeutic action, allowing for robust engagement of S1R-mediated neuroprotective pathways with minimal off-target effects at clinically relevant doses.

Table 1: this compound Binding Affinities (Ki)

| Target | Ki (nM) | Cell/Tissue Type | Reference |

| Sigma-1 Receptor (S1R) | 7.1 | HEK293 cells, Rat striatal membranes | |

| Sigma-1 Receptor (S1R) | ~80 | Not specified | |

| Dopamine D2 Receptor (low affinity) | 17,500 | Not specified | |

| Dopamine D2 Receptor (high affinity) | 7,500 | Not specified |

Table 2: this compound Receptor Occupancy

| Receptor | Dose | Occupancy (%) | Species | Reference |

| Sigma-1 Receptor (S1R) | 45 mg bid | >90% | Human | |

| Dopamine D2/D3 Receptors | 45 mg bid | ~3% | Human | |

| Sigma-1 Receptor (S1R) | 3 mg/kg | 57 ± 2% | Rat | |

| Sigma-1 Receptor (S1R) | 15 mg/kg | 85 ± 2% | Rat | |

| Dopamine D2 Receptor | 60 mg/kg | 44-66% | Rat |

Core Signaling Pathways Activated by this compound

This compound's engagement of S1R initiates a cascade of downstream signaling events that are crucial for neuronal survival and function. These pathways are often impaired in neurodegenerative diseases, and their restoration by this compound forms the basis of its therapeutic potential.

Upregulation of the BDNF/TrkB Pathway

A primary and well-documented effect of this compound is the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) pathway. This compound has been shown to increase the expression and secretion of BDNF in an S1R-dependent manner. Furthermore, it rescues the impaired axonal transport of BDNF and its receptor, TrkB, which is a critical issue in diseases like Huntington's. This enhanced BDNF signaling activates downstream pro-survival pathways, including the PI3K/AKT and ERK pathways.

Modulation of Dopamine D1 and Glucocorticoid Receptor Pathways

In addition to the BDNF pathway, this compound upregulates genes associated with the Dopamine D1 Receptor (D1R) and the Glucocorticoid Receptor (GR) response. These pathways are also implicated in neuronal plasticity and survival, and their modulation by this compound contributes to its overall neuroprotective effect.

Cellular Mechanisms of Neuroprotection

The activation of the aforementioned signaling pathways translates into tangible improvements in cellular health and function, directly counteracting the pathological processes of neurodegeneration.

Restoration of Mitochondrial Function and ER Homeostasis

This compound has been shown to be a potent modulator of mitochondrial function and ER health. The S1R is strategically located at the mitochondria-associated ER membrane (MAM), a critical interface for cellular homeostasis.

-

Mitochondrial Rescue: this compound enhances mitochondrial respiration and ATP production. It also increases the mitochondrial membrane potential and reduces the levels of damaging reactive oxygen species (ROS).

-

ER Stress Reduction: this compound ameliorates ER stress, a common feature of neurodegenerative diseases, by modulating the unfolded protein response (UPR). It has been shown to reduce the levels of ER stress markers such as phosphorylated eIF2α and CHOP.

-

Mitochondria-ER Connectivity: this compound prevents the disruption of mitochondria-ER contact sites, which is crucial for proper calcium signaling and overall cellular health.

Enhancement of Axonal Transport

Impaired axonal transport is a key contributor to neuronal dysfunction in many neurodegenerative diseases. This compound has been shown to rescue deficits in the axonal transport of BDNF-containing vesicles, ensuring that this vital neurotrophin reaches its targets.

Table 3: Quantitative Effects of this compound on Cellular and In Vivo Functions

| Parameter | Effect | Concentration/Dose | Model System | Reference |

| Neuroprotection (neuronal survival) | EC50 in mid-nanomolar range | ~100-500 nM | Primary cortical neurons | |

| Mitochondrial Membrane Potential (ΔΨm) | Significant increase | 0.1 µM and 1 µM | YAC128 cortical and striatal neurons | |

| Mitochondrial Respiration (basal) | Significant increase | 1 µM and 5 µM | Wild-type neurons | |

| Striatal GDNF Levels | +80.8% | 0.3 mg/kg | 6-OHDA mouse model of Parkinson's | |

| Striatal BDNF Levels | +37.6% | 0.3 mg/kg | 6-OHDA mouse model of Parkinson's | |

| Motor Coordination | Improved | 10 and 30 mg/kg (early treatment) | YAC128 HD mice | |

| Motor Behavior | Improved | 3.0 mg/kg/day | SOD1G93A ALS mice |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Western Blotting for S1R and Downstream Effectors

-

Objective: To quantify the levels of S1R and phosphorylated forms of downstream signaling proteins like ERK.

-

Methodology:

-

Tissue/Cell Lysis: Tissues (e.g., striatum) or cultured cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated on a 4-15% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-S1R, anti-phospho-ERK, anti-total-ERK, anti-BDNF) diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control (e.g., GAPDH or β-actin).

-

Immunofluorescence for BDNF Localization

-

Objective: To visualize the expression and localization of BDNF in neurons.

-

Methodology:

-

Fixation: Cells or tissue sections are fixed with 4% paraformaldehyde (PFA) for 15-20 minutes.

-

Permeabilization: Samples are permeabilized with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked with a solution containing serum (e.g., 5% goat serum) and/or bovine serum albumin (BSA) for 1 hour.

-

Primary Antibody Incubation: Samples are incubated with an anti-BDNF primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: After washing, samples are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the samples are mounted with an anti-fade mounting medium.

-

Imaging: Images are acquired using a confocal or fluorescence microscope.

-

Axonal Transport Imaging of BDNF

-

Objective: To visualize and quantify the axonal transport of BDNF in real-time.

-

Methodology:

-

Neuronal Culture in Microfluidic Chambers: Primary neurons (e.g., cortical or hippocampal) are plated in the cell body compartment of a microfluidic chamber, allowing axons to grow into a separate axonal compartment.

-

Labeling of BDNF: Recombinant BDNF is labeled with quantum dots (QDs) via a biotin-streptavidin linkage (QD-BDNF).

-

Application of QD-BDNF: QD-BDNF is applied to the axonal compartment.

-

Live-Cell Imaging: The microfluidic chamber is placed on a live-cell imaging microscope equipped with an environmental chamber to maintain temperature, CO2, and humidity. Time-lapse images of QD-BDNF movement within the axons are captured.

-

Analysis: Kymographs are generated from the time-lapse videos to analyze the velocity, directionality, and processivity of BDNF-containing vesicles.

-

Conclusion

This compound's mechanism of action is centered on its selective and potent agonism of the Sigma-1 Receptor. This interaction initiates a cascade of neuroprotective effects, including the upregulation of the BDNF pathway, restoration of mitochondrial function, amelioration of ER stress, and enhancement of axonal transport. The multifaceted nature of its mechanism, addressing several key pathological features of neurodegeneration simultaneously, positions this compound as a promising therapeutic candidate. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this novel S1R agonist in combating neurodegenerative diseases.

References

- 1. This compound protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. This compound Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]

- 5. Sigma-1 and dopamine D2/D3 receptor occupancy of this compound in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PMC [pmc.ncbi.nlm.nih.gov]

Pridopidine in Preclinical Models of Huntington's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of pridopidine, a selective Sigma-1 Receptor (S1R) agonist, in various models of Huntington's disease (HD). This compound has emerged as a promising therapeutic candidate due to its neuroprotective effects, demonstrating the potential to modify the course of this devastating neurodegenerative disorder. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways implicated in this compound's mechanism of action.

Executive Summary

Huntington's disease is an autosomal dominant neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction, for which there is currently no cure or disease-modifying therapy. The underlying pathology involves a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). Preclinical research has been instrumental in elucidating the therapeutic potential of this compound, which was initially investigated as a dopamine stabilizer but is now recognized for its high affinity and agonist activity at the S1R.[1][2][3][4][5] Activation of S1R by this compound triggers a cascade of neuroprotective effects, including enhancement of brain-derived neurotrophic factor (BDNF) signaling, restoration of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and improvement of synaptic plasticity. This guide consolidates the evidence from various in vitro and in vivo HD models, offering a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in Huntington's disease models.

Table 1: In Vitro Neuroprotection and Cellular Function

| Model System | Endpoint Measured | This compound Concentration | Result | Reference |

| Mouse primary striatal and cortical neurons (mHTT-transfected) | Neuroprotection (Cell Survival) | EC50 in mid-nanomolar range | Significant protection against mHTT-induced toxicity | |

| HD patient-derived iPSCs (differentiated into MSNs) | Neuroprotection (Cell Survival) | Not specified | Protection against mHTT toxicity | |

| Cellular HD models | ER Stress Markers (UPR branches) | Low nanomolar concentrations | Significant amelioration of mHTT-induced ER stress, strongest effect on the PERK branch | |

| YAC128 HD mice primary neurons | Mitochondrial Function | Not specified | Prevention of disruption of mitochondria-ER contact sites and improved mitochondrial activity, elongation, and motility | |

| R6/2 mice | mHtt Aggregate Size (striatum) | Not specified | Significant reduction in the size of single aggregates |

Table 2: In Vivo Behavioral and Neuropathological Outcomes

| Animal Model | Treatment Regimen | Behavioral Test | Outcome | Neuropathological Finding | Reference |

| YAC128 mice | Early treatment (1.5 months of age) with 30 mg/kg for 10.5 months | Accelerating Rotarod | Improved motor performance as early as 2 months of age, maintained until 10 months | Did not rescue striatal and corpus callosum atrophy | |

| YAC128 mice | Early treatment (1.5 months of age) with 30 mg/kg for 10.5 months | Climbing Test | Improved motor performance | Reversed striatal transcriptional deficits | |

| YAC128 mice | Early treatment (1.5 months of age) with 30 mg/kg for 10.5 months | Anxiety- and Depressive-like behavioral tests | Reduced anxiety- and depressive-like phenotypes | N/A | |

| R6/2 mice | Not specified | Motor Performance | Highly improved motor performance | Increased expression of BDNF and DARPP32; reduction in mHtt aggregate size |

Key Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are primarily mediated through its activation of the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.

This compound-Mediated S1R Activation and Downstream Neuroprotection

Caption: this compound's activation of S1R initiates multiple neuroprotective pathways.

Activation of S1R by this compound leads to the upregulation of the BDNF pathway, which is crucial for neuronal survival and plasticity and is impaired in HD. This effect is dependent on S1R, as its blockade prevents this compound-induced BDNF secretion. This compound also activates the AKT/PI3K pathway, a key signaling cascade in cell survival. Furthermore, this compound ameliorates ER stress induced by mHTT, a significant contributor to HD pathology. It reduces the unfolded protein response (UPR) and restores the colocalization of S1R with the chaperone BiP. This compound also enhances mitochondrial function, which is compromised in HD, by preserving mitochondria-ER contact sites and reducing reactive oxygen species (ROS) levels.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Neuroprotection Assay in Primary Neurons

Objective: To assess the neuroprotective effects of this compound against mHTT-induced toxicity in primary neuronal cultures.

Protocol:

-

Primary Neuron Culture: Striatal and cortical neurons are harvested from embryonic day 15-17 mouse embryos (e.g., CD1 strain). Tissues are dissected, dissociated, and plated on poly-D-lysine-coated plates or coverslips. Neurons are maintained in a neurobasal medium supplemented with B27 and GlutaMAX.

-

Transfection: After 5-7 days in vitro, neurons are co-transfected with a plasmid expressing a fragment of the human huntingtin protein with a pathogenic polyglutamine expansion (e.g., Htt N586-82Q) and a green fluorescent protein (GFP) plasmid to visualize transfected cells. A control group is transfected with a plasmid expressing wild-type huntingtin (e.g., Htt N586-22Q).

-

Treatment: Immediately following transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Cell Viability Assessment: After 48-72 hours of incubation, cell viability is assessed. This can be done by counting the number of surviving GFP-positive neurons. Alternatively, nuclear condensation assays (e.g., Hoechst staining) can be used to quantify apoptotic cells.

-

Data Analysis: The percentage of surviving neurons is calculated for each treatment group relative to the vehicle-treated control. The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

In Vivo Behavioral Testing in YAC128 Mice

Objective: To evaluate the effect of this compound on motor coordination, anxiety, and depressive-like behaviors in the YAC128 transgenic mouse model of HD.

Animal Model: YAC128 mice, which express full-length human mHTT with 128 CAG repeats, and their wild-type littermates are used.

Treatment Paradigm:

-

Early Treatment: this compound (e.g., 10 or 30 mg/kg) or vehicle is administered daily via oral gavage starting at a presymptomatic age (e.g., 1.5 months) and continuing for an extended period (e.g., 10.5 months).

-

Late Treatment: this compound or vehicle is administered to mice at an advanced stage of the disease (e.g., 8 months of age).

Behavioral Assessments:

-

Accelerating Rotarod: To assess motor coordination and balance. Mice are placed on a rotating rod that gradually accelerates. The latency to fall is recorded.

-

Climbing Test: To evaluate motor coordination. Mice are placed in a wire mesh cylinder, and their climbing behavior is scored.

-

Open Field Test: To assess locomotor activity and anxiety-like behavior. The time spent in the center versus the periphery of an open arena is measured.

-

Elevated Plus Maze: To measure anxiety-like behavior. The time spent on the open versus closed arms of the maze is recorded.

-

Forced Swim Test: To assess depressive-like behavior. The duration of immobility in a container of water is measured.

Data Analysis: Behavioral data are analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to compare the performance of this compound-treated YAC128 mice with vehicle-treated YAC128 mice and wild-type controls.

Gene Expression Analysis in Rat Striatum

Objective: To identify the molecular pathways modulated by this compound in the striatum.

Protocol:

-

Animal Treatment: Sprague Dawley rats are treated daily by oral gavage with this compound or vehicle control.

-

Tissue Collection: After the treatment period, animals are euthanized, and the striatum is rapidly dissected and frozen.

-

RNA Extraction and Microarray Analysis: Total RNA is extracted from the striatal tissue. The quality and quantity of RNA are assessed. Genome-wide expression profiling is performed using microarrays (e.g., Affymetrix Rat Genome arrays).

-

Pathway Analysis: The microarray data is analyzed to identify differentially expressed genes. A broad, unbiased pathway analysis is conducted using bioinformatics tools (e.g., Gene Set Enrichment Analysis) to identify enriched signaling pathways.

-

Quantitative PCR (qPCR) Validation: The differential expression of key genes identified in the microarray analysis is validated using qPCR.

Conclusion and Future Directions

The preclinical data robustly support the neuroprotective effects of this compound in various models of Huntington's disease. Its primary mechanism of action through the S1R distinguishes it from other therapeutic strategies and offers a multi-faceted approach to tackling HD pathology by concurrently addressing ER stress, mitochondrial dysfunction, and impaired neurotrophic support. The consistent positive outcomes in both cellular and animal models have provided a strong rationale for the clinical development of this compound for HD.

Future preclinical research could further explore the long-term disease-modifying effects of this compound, investigate its potential in combination with other therapeutic agents, and identify biomarkers that could predict treatment response. A deeper understanding of the intricate molecular interactions downstream of S1R activation will continue to refine our knowledge of this compound's therapeutic potential for Huntington's disease and other neurodegenerative conditions.

References

- 1. This compound protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists identify precisely how this compound works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. massgeneral.org [massgeneral.org]

Pridopidine's Neuroprotective Potential in ALS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, has emerged as a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS). Extensive preclinical and clinical research indicates that its neuroprotective effects are mediated through the activation of the S1R, a chaperone protein at the endoplasmic reticulum-mitochondria interface. This activation triggers a cascade of downstream effects, including the mitigation of cellular stress, enhancement of mitochondrial function, and promotion of neurotrophic factor signaling. This in-depth guide synthesizes the current understanding of this compound's mechanism of action and its therapeutic potential in ALS models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Introduction to this compound and its Mechanism of Action in ALS

This compound is an orally administered small molecule that readily crosses the blood-brain barrier.[1] Its primary pharmacological target is the Sigma-1 Receptor (S1R), which is highly expressed in the central nervous system, including in motor neurons of the spinal cord and brainstem.[2][3] In the context of ALS, a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, the S1R has garnered significant attention as a therapeutic target.[4]

Activation of S1R by this compound initiates a multi-faceted neuroprotective response:

-

Modulation of Endoplasmic Reticulum (ER) Stress: this compound has been shown to reduce the expression of key ER stress markers, thereby alleviating a major pathological hallmark of ALS.[5]

-

Enhancement of Mitochondrial Function: By stabilizing the interaction between the ER and mitochondria, this compound improves mitochondrial function and energy production, which is often compromised in ALS.

-

Upregulation of Neurotrophic Factors: this compound promotes the production and secretion of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and function.

-

Clearance of Toxic Proteins: The activation of S1R by this compound has been linked to an enhanced clearance of misfolded and aggregated proteins, a central aspect of ALS pathology. While direct evidence on TDP-43 is still emerging, studies in SOD1G93A models show a reduction in mutant SOD1 aggregates.

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective effects of this compound have been quantified in various ALS models, from in vitro cell cultures to clinical trials in patients.

Table 1: Summary of Preclinical Data for this compound in ALS Models

| Model System | Key Findings | Quantitative Results | Reference(s) |

| SOD1G93A Mouse Model | Reduction of mutant SOD1 aggregation in the spinal cord. | ~50% reduction in SOD1 accumulation. | |

| Attenuation of Neuromuscular Junction (NMJ) disruption and muscle wasting. | Data on NMJ innervation and muscle fiber diameter available in cited literature. | ||

| Prevention of cachexia and improvement in motor behavior. | Significant improvement in motor performance 5 weeks after treatment cessation. | ||

| In vitro Motor Neuron Co-culture (SOD1G93A) | Increased survival of motor neurons. | Substantial rescue effect on SOD1G93A motor neuron survival. | |

| Diminished NMJ disruption. | Data on NMJ integrity available in cited literature. | ||

| Spinal Cord Explants from ALS mice | Improved axonal transport. | Data on axonal transport metrics available in cited literature. |

Table 2: Summary of Clinical Data from the Phase 2 HEALEY ALS Platform Trial (Regimen D)

| Endpoint | Key Findings | Quantitative Results | Reference(s) |

| Primary Endpoint (ALSFRS-R) | Not met in the overall study population. | No significant difference in the rate of change from baseline. | |

| Post-hoc Analyses (Early ALS & Definite/Probable ALS) | |||

| ALSFRS-R Total Score | Trend towards slower disease progression. | Favorable trend in ALSFRS-R progression. | |

| Respiratory Function | Slower decline in respiratory function. | Trend towards slower decline in the respiratory sub-scale. | |

| Speech (Quantitative Measures) | Significant improvement in speaking and articulation rates. | Significant improvement observed. | |

| Survival | Trend towards prolonged median survival time. | Median survival time increased from ~300 to 600 days in a subgroup analysis. |

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Preclinical Studies in SOD1G93A Mice

-

Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, a widely used model of familial ALS.

-

Drug Administration: this compound was administered via continuous release through osmotic pumps at a dose of 3.0 mg/kg/day for 4 weeks, starting before the onset of motor deficits. Another study utilized an 11-week treatment regimen.

-

Behavioral Assessments: Motor function, coordination, and muscle strength were evaluated weekly using a battery of tests including the inverted screen test and gait analysis.

-

Histological Analysis of Neuromuscular Junctions (NMJs):

-

Muscles (e.g., gastrocnemius, tibialis anterior) were dissected from euthanized mice.

-

Tissues were fixed, cryoprotected, and sectioned.

-

Immunohistochemistry was performed using antibodies against presynaptic markers (e.g., synaptophysin, neurofilament) and postsynaptic acetylcholine receptors (AChRs) labeled with α-bungarotoxin.

-

Confocal microscopy was used to visualize and quantify the percentage of innervated NMJs.

-

-

Analysis of Protein Aggregation:

-

Spinal cord tissue was homogenized and subjected to sequential extraction to isolate soluble and insoluble protein fractions.

-

Western blotting was performed using antibodies specific for mutant human SOD1 to quantify the levels of aggregated protein.

-

In Vitro Motor Neuron Co-culture System

-

Cell Culture: Primary motor neurons were isolated from the spinal cords of SOD1G93A or wild-type mouse embryos and co-cultured with primary myoblasts.

-

Treatment: this compound was added to the culture medium at various concentrations to assess its effects on motor neuron survival and NMJ formation.

-

Assessment of Motor Neuron Survival: Motor neurons were identified by immunofluorescence for specific markers (e.g., ChAT). The number of surviving motor neurons was counted at different time points.

-

Analysis of NMJ Integrity: The formation of functional NMJs was assessed by observing muscle contractions upon motor neuron stimulation and by immunostaining for pre- and postsynaptic markers.

HEALEY ALS Platform Trial (Regimen D)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2 trial.

-

Participants: Individuals with sporadic or familial ALS meeting specific eligibility criteria, including disease duration and respiratory function.

-

Intervention: Participants were randomized (3:1) to receive either this compound (45 mg orally, twice daily) or a matching placebo for 24 weeks.

-

Primary Outcome Measure: The primary endpoint was the change from baseline in the Revised ALS Functional Rating Scale (ALSFRS-R) total score, combined with survival data.

-

Secondary Outcome Measures: Included changes in respiratory function (slow vital capacity), muscle strength, and quantitative measures of speech.

Visualizing the Molecular Pathways and Experimental Workflows

This compound's Signaling Pathway via Sigma-1 Receptor

The following diagram illustrates the proposed signaling cascade initiated by this compound binding to the S1R.

Caption: this compound activates S1R, modulating ER stress and enhancing mitochondrial function and neurotrophic signaling to promote neuronal survival.

Experimental Workflow for Preclinical Evaluation in SOD1G93A Mice

This diagram outlines the typical experimental flow for assessing this compound's efficacy in the SOD1G93A mouse model.

Caption: Workflow for preclinical testing of this compound in SOD1G93A mice, from treatment to data analysis.

Logical Flow of the HEALEY ALS Platform Trial (Regimen D)

This diagram illustrates the patient journey and decision points within the this compound arm of the HEALEY ALS Platform Trial.

Caption: Logical flow of patient participation in the this compound arm of the HEALEY ALS Platform Trial.

Future Directions and Conclusion

The data accumulated to date strongly suggest that this compound holds significant neuroprotective potential for the treatment of ALS. While the primary endpoint was not met in the overall population of the Phase 2 HEALEY ALS Platform Trial, the encouraging signals in post-hoc analyses of patients with earlier and more rapidly progressing disease, particularly in the domains of speech and respiratory function, have paved the way for a pivotal Phase 3 study.

A key area for future investigation is the direct impact of this compound on TDP-43 pathology, the hallmark of most ALS cases. Elucidating whether this compound can modulate the aggregation, phosphorylation, and cellular localization of TDP-43 will be critical in fully understanding its mechanism of action and its potential to modify the disease course.

References

- 1. This compound modifies disease phenotype in a SOD1 mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Model of TAR DNA-binding Protein 43 (TDP-43) Aggregation Based on Its C-terminal Gln/Asn-rich Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. neurologylive.com [neurologylive.com]

Pridopidine: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridopidine is a novel investigational drug demonstrating neuroprotective properties, primarily through its high-affinity agonism of the Sigma-1 Receptor (S1R). Initially explored as a dopamine stabilizer, its profound effects on neuroplasticity and cellular survival pathways have positioned it as a promising therapeutic candidate for neurodegenerative disorders such as Huntington's disease and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its intricate mechanism of action, with a focus on S1R-mediated signaling. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Identity and Physicochemical Properties

This compound is a phenylpiperidine derivative with the following identifiers and properties.

| Identifier | Value | Reference |

| IUPAC Name | 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine | [1] |

| CAS Number | 346688-38-8 | [1] |

| Molecular Formula | C₁₅H₂₃NO₂S | [1] |

| Molecular Weight | 281.41 g/mol | [1] |

Physicochemical Data

| Property | Value | Method | Reference |

| pKa (Strongest Basic) | 8.03 | Predicted | [2] |

| logP | 2.55 | Predicted (ALOGPS) | |

| Water Solubility | 0.045 mg/mL | Predicted (ALOGPS) | |

| Solubility in DMSO | 57 mg/mL | Experimental |

Pharmacological Profile

This compound's primary pharmacological activity is mediated through its selective and high-affinity binding to the Sigma-1 Receptor (S1R).

Receptor Binding Affinities (Ki)

| Receptor | Ki (nM) | Assay Conditions | Reference |

| Sigma-1 (S1R) | ~70-80 | Radioligand binding assay | |

| Dopamine D2 | ~7,521 | Radioligand binding assay | |

| Dopamine D3 | - | - | |

| Adrenergic α2C | - | - | |

| Serotonin 5-HT1A | - | - |

Note: Specific Ki values for all listed receptors were not consistently available across all sources. The provided values represent the most frequently cited affinities.

Pharmacokinetics

| Parameter | Observation | Reference |

| Metabolism | Substrate and auto-inhibitor of CYP2D6. | |

| Half-life | Differs between single and multiple dosing due to CYP2D6 auto-inhibition. | |

| Blood-Brain Barrier Penetration | Enters the brain and spinal cord, as shown in human imaging studies. |

Mechanism of Action: The Sigma-1 Receptor (S1R) Pathway

This compound's neuroprotective effects are primarily attributed to its function as a potent S1R agonist. The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates various cellular processes crucial for neuronal health.

Activation of S1R by this compound initiates a cascade of downstream signaling events, most notably the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) pathway. This leads to enhanced neurotrophic support, promotion of neuronal survival, and improved synaptic plasticity. Key downstream effectors of the BDNF pathway include the activation (phosphorylation) of Akt and ERK, which are central to cell survival and growth signaling.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from established methods for determining the binding affinity of a compound to the S1R.

References

Pridopidine's Effect on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridopidine, a selective and potent Sigma-1 Receptor (S1R) agonist, is emerging as a promising therapeutic agent for neurodegenerative disorders such as Huntington's disease.[1][2] Its mechanism of action is intrinsically linked to the modulation of synaptic plasticity, the fundamental process governing learning and memory. This technical guide provides an in-depth examination of the molecular pathways this compound activates to restore synaptic function, supported by quantitative data from key preclinical studies and detailed experimental methodologies.

Core Mechanism of Action: Sigma-1 Receptor (S1R) Agonism

This compound's primary molecular target is the Sigma-1 Receptor (S1R), a unique chaperone protein located at the endoplasmic reticulum (ER) and mitochondria-associated membrane (MAM).[2][3][4] The S1R is a critical regulator of cellular homeostasis, influencing calcium signaling, ion channel function, and the ER stress response. In neurodegenerative conditions, these pathways are often impaired. This compound's high-affinity binding to and activation of S1R initiates a cascade of neuroprotective and neurorestorative effects that converge on the synapse. Studies using S1R knockout models have confirmed that the therapeutic benefits of this compound are mediated through this receptor.

Signaling Pathways Modulated by this compound

This compound's activation of S1R triggers several key signaling pathways that are crucial for synaptic plasticity. The most well-documented of these is the Brain-Derived Neurotrophic Factor (BDNF) pathway.

Key Signaling Cascade:

-

S1R Activation: this compound binds to and activates the S1R.

-

Enhanced BDNF Signaling: Activated S1R promotes the trafficking and secretion of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic function. This compound has been shown to rescue the impaired axonal transport of both BDNF and its receptor, Tropomyosin receptor kinase B (TrkB).

-

Downstream Kinase Activation: The binding of BDNF to TrkB receptors activates downstream signaling cascades, prominently the PI3K/Akt and MAPK/ERK pathways. These pathways are essential for promoting cell survival and mediating structural changes at the synapse.

-

CREB Phosphorylation: The culmination of this signaling cascade is the phosphorylation of the cAMP-response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, migrating to the nucleus to initiate the expression of genes required for the late phase of long-term potentiation (LTP) and the formation of new dendritic spines.

Quantitative Effects on Synaptic Plasticity

This compound has demonstrated significant effects on both structural and functional aspects of synaptic plasticity in preclinical models.

Structural Plasticity

This compound promotes the formation of new synapses (synaptogenesis) and restores dendritic spine density, which is often compromised in neurodegenerative diseases.

| Parameter | Model | This compound Concentration | Result | Statistical Significance | Reference |

| Synapse Number | Primary Hippocampal Neurons | Low Conc. | 90% Increase | p < 0.05 (Implied) | |

| High Conc. | 67% Increase | p < 0.05 (Implied) | |||

| Total Spine Density | YAC128 HD Model Cortical Neurons | 1 µM (+TTX) | Increased Density vs. This compound alone | p < 0.01 | |

| Mushroom Spine Density | YAC128 HD Model Cortical Neurons | 1 µM (+TTX) | Increased Density vs. This compound alone | p < 0.001 | |

| AMPA Receptors/Synapse | YAC128 HD Model Cortical Neurons | 1 µM (+TTX) | Increased Number vs. TTX alone | p < 0.01 |

Table 1: Summary of this compound's Quantitative Effects on Structural Synaptic Plasticity.

Functional Plasticity

Long-Term Potentiation (LTP) is a cellular correlate of learning and memory. Pathological factors, such as amyloid-β (Aβ) oligomers in Alzheimer's disease, can severely impair LTP. This compound has been shown to rescue these deficits.

| Parameter | Model | Pathological Insult | This compound Concentration | Result | Reference |

| LTP Induction | Hippocampal Slices | Aβ1-42 Oligomers | 30 nM | Reverses Aβ-induced LTP deficit | |

| 100 nM | Reverses Aβ-induced LTP deficit |

Table 2: Summary of this compound's Effects on Functional Synaptic Plasticity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate this compound's effects.

Protocol: LTP Measurement in Acute Hippocampal Slices

This protocol describes the measurement of field excitatory postsynaptic potentials (fEPSPs) to assess LTP in the presence of a pathological insult and this compound.

Methodology:

-

Brain Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in an incubation chamber with oxygenated ACSF for at least 1 hour at room temperature.

-

Drug Application: For LTP rescue experiments, slices are first incubated with pathogenic Aβ1-42 oligomers (e.g., 500 nM) for a specified period, followed by co-incubation with this compound (e.g., 30 nM or 100 nM).

-

Electrophysiology: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: A stable baseline of synaptic responses is established by delivering single test pulses every 15-30 seconds for 20-30 minutes. The stimulus intensity is set to elicit an fEPSP amplitude that is 30-40% of the maximum.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Post-HFS Recording: Synaptic responses are recorded for at least 60 minutes following HFS to measure the potentiation.

-

Data Analysis: The initial slope of the fEPSP is measured. The average slope of the responses recorded during the last 10 minutes of the experiment is normalized to the average baseline slope to quantify the degree of LTP.

Protocol: Analysis of CREB Phosphorylation via Western Blot

This protocol outlines the steps to quantify the levels of phosphorylated CREB (p-CREB) relative to total CREB in neuronal cell cultures or brain tissue following treatment with this compound.

Methodology:

-

Sample Preparation: Neuronal cell cultures or animal brain tissue are treated with vehicle or this compound at various concentrations and time points.

-

Protein Extraction: Cells or tissue are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. Samples are centrifuged to pellet cell debris, and the supernatant containing the protein lysate is collected.

-

Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto an SDS-polyacrylamide gel and separated by size via electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated CREB (e.g., anti-p-CREB Ser133). Subsequently, the membrane is stripped and re-probed with an antibody for total CREB as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is applied, which reacts with HRP to produce light.

-

Analysis: The light signal is captured using a digital imaging system. The intensity of the bands corresponding to p-CREB and total CREB is quantified using densitometry software. The ratio of p-CREB to total CREB is calculated to determine the change in CREB activation.

Conclusion

This compound robustly enhances synaptic plasticity through a well-defined mechanism involving the activation of the Sigma-1 Receptor and subsequent upregulation of the BDNF-TrkB-CREB signaling pathway. Preclinical data provides strong quantitative evidence for its ability to promote synaptogenesis, restore dendritic spine density, and rescue functional synaptic deficits like impaired LTP. The detailed protocols provided herein offer a framework for the continued investigation and validation of this compound's synaptoplastic effects, underscoring its significant potential as a disease-modifying therapy for a range of neurodegenerative disorders.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. EPSP-spike potentiation during primed burst-induced long-term potentiation in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strain-dependent regulation of hippocampal long-term potentiation by dopamine D1/D5 receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prion protein stabilizes amyloid-β (Aβ) oligomers and enhances Aβ neurotoxicity in a Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Pridopidine: A Technical Chronicle of a Novel Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pridopidine, a small molecule initially conceived as a "dopamine stabilizer" for the symptomatic treatment of Huntington's disease (HD), has undergone a significant evolution in our understanding of its mechanism of action. This in-depth guide chronicles the historical development and initial discovery of this compound, tracing its journey from a dopamine D2 receptor antagonist to a potent and selective sigma-1 receptor (S1R) agonist. We will delve into the preclinical and clinical milestones, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing the intricate signaling pathways through Graphviz diagrams. This technical whitepaper aims to provide a comprehensive resource for researchers and drug development professionals interested in the scientific narrative of this compound.

Initial Discovery and Synthesis

This compound, also known as ACR16, was first developed by the Swedish pharmaceutical company NeuroSearch in the early 2000s. The initial therapeutic goal was to create a "dopaminergic stabilizer" capable of modulating motor and behavioral symptoms dependent on the prevailing dopaminergic tone. The synthesis of this compound, chemically 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, was achieved through a multi-step process. A key publication by Ponten et al. (2010) outlines the in vivo pharmacology of this compound, confirming its state-dependent effects on psychomotor activity.[1]

Chemical Synthesis

The synthesis of this compound has been described in various patents and publications. A common route involves the modification of a partial dopamine D2 receptor agonist, 3-(1-benzylpiperidin-4-yl)phenol.[2][3] A more detailed synthetic process is outlined in patent WO2017015609A1, which describes a process for preparing this compound hydrochloride.

Experimental Protocol: Synthesis of this compound (Illustrative)

A representative synthesis involves the following key steps:

-

Lithiation and Quenching: The synthesis can start with the lithiation of 1-bromo-3-methylthiobenzene with n-butyllithium, followed by quenching with an N-substituted 4-piperidone.

-

Dehydration: The resulting tertiary alcohol is then dehydrated, typically using an acid catalyst, to form a double bond in the piperidine ring.

-

Reduction and Oxidation: The double bond is subsequently reduced, and the thioether is oxidized to the corresponding sulfone.

-

Final Alkylation: The final step involves the alkylation of the piperidine nitrogen with a propyl group to yield this compound.

The Paradigm Shift: From Dopamine D2 Receptor to Sigma-1 Receptor

For many years, the primary mechanism of action of this compound was attributed to its low-affinity antagonism of the dopamine D2 receptor. This was supported by in vitro binding assays and in vivo neurochemical studies. However, further research revealed a much higher affinity for the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondria interface. This discovery marked a pivotal moment in the understanding of this compound's therapeutic potential, shifting the focus from symptomatic treatment to potential neuroprotective effects.

Receptor Binding Affinity and Occupancy

Quantitative data from various studies have consistently demonstrated this compound's high affinity and selectivity for the S1R over the D2 receptor. In vivo positron emission tomography (PET) studies in humans have confirmed that at clinically relevant doses, this compound achieves high occupancy of the S1R with negligible occupancy of the D2/D3 receptors.

| Receptor/Target | Binding Affinity (Ki/IC50) | In Vivo Occupancy (at clinically relevant doses) | Reference(s) |

| Sigma-1 Receptor (S1R) | ~100 nM | High (87-91% at 22.5-90 mg) | |

| Dopamine D2 Receptor | Low (micromolar range) | Negligible (~3% at 90 mg) | |

| Dopamine D3 Receptor | Low | Negligible |

Table 1: this compound Receptor Binding Affinity and In Vivo Occupancy

Experimental Protocol: In Vivo Receptor Occupancy Study (PET)

-

Subjects: Healthy volunteers and patients with Huntington's disease.

-

Radiotracers: [18F]fluspidine for S1R and [18F]fallypride for D2/D3R.

-

Procedure: Subjects underwent PET scans at baseline and after a single oral dose of this compound (ranging from 0.5 to 90 mg).

-

Analysis: Receptor occupancy was calculated using the Lassen plot, a graphical analysis method for determining the binding potential of a radiotracer.

Neuroprotective Mechanisms via Sigma-1 Receptor Activation

The discovery of this compound's high affinity for the S1R opened up new avenues of research into its neuroprotective properties. Activation of the S1R is known to modulate several key cellular processes that are often impaired in neurodegenerative diseases.

Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders, including Huntington's disease. Preclinical studies have shown that this compound can rescue mitochondrial function by increasing mitochondrial respiration and ATP production, and by reducing the production of reactive oxygen species (ROS).

| Mitochondrial Parameter | Effect of this compound | Quantitative Change | Reference(s) |

| Mitochondrial Respiration | Increased | - | |

| ATP Production | Increased | - | |

| Reactive Oxygen Species (ROS) | Decreased | - | |

| Mitochondria-ER Connectivity | Increased | 4.2% increase in contact sites in YAC128 neurons |

Table 2: this compound's Effect on Mitochondrial Function

Experimental Protocol: Assessment of Mitochondrial Respiration

-

Cell Models: Primary striatal neurons from YAC128 HD mice.

-

Assay: Oxygen consumption rate (OCR) was measured using a Seahorse XF Analyzer.

-

Procedure: Neurons were treated with this compound (1 µM) for 24 hours before OCR measurement.

Reduction of Endoplasmic Reticulum (ER) Stress

ER stress is another critical factor in the pathogenesis of Huntington's disease. Studies have demonstrated that this compound can ameliorate ER stress by reducing the expression of key stress markers, such as ATF4 and CHOP, and by modulating the unfolded protein response (UPR). This effect is dependent on S1R activation.

Experimental Protocol: Measurement of ER Stress Markers

-

Cell Models: HEK293 cells expressing mutant huntingtin (mHtt).

-

Assay: Western blotting for phosphorylated eIF2α (a marker of the PERK branch of the UPR).

-

Procedure: Cells were treated with this compound at various concentrations, and protein lysates were analyzed by Western blot.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin for neuronal survival and plasticity. This compound has been shown to upregulate the BDNF signaling pathway, an effect that is mediated by the S1R. This leads to increased expression of genes involved in neuronal survival and function.

| Pathway/Gene | Effect of this compound | P-value | Reference(s) |

| BDNF Pathway | Upregulated | P = 1.73E-10 | |

| Glucocorticoid Receptor (GR) Response | Upregulated | P = 1E-10 | |

| Dopamine D1 Receptor (D1R) Associated Genes | Upregulated | P = 0.001 | |

| AKT/PI3K Pathway | Upregulated | P = 0.004 |

Table 3: this compound's Effect on Neuroprotective Signaling Pathways

Clinical Development and Key Trials

This compound has undergone extensive clinical development, with several key trials providing insights into its safety and efficacy.

Early Phase Trials: MermaiHD and HART

The MermaiHD and HART studies were among the first large-scale clinical trials of this compound in HD patients. The primary focus of these trials was on motor function, based on the initial hypothesis of this compound as a dopamine stabilizer.

-

MermaiHD (NCT00665223): A Phase 3, randomized, double-blind, placebo-controlled trial that assessed the efficacy of this compound (45 mg/day and 90 mg/day) on motor deficits in 437 HD patients over 6 months. The primary endpoint was the change in the modified Motor Score (mMS).

-

HART (NCT00665223): A Phase 2b, randomized, double-blind, placebo-controlled dose-ranging study in 227 HD patients in the US and Canada. The trial evaluated the safety and efficacy of three doses of this compound (20, 45, and 90 mg/day) over 12 weeks.

PRIDE-HD: A Shift in Focus

The PRIDE-HD study (NCT02006472) was a Phase 2, randomized, placebo-controlled, dose-ranging study that enrolled 408 HD patients. A key aspect of this trial was the emerging understanding of this compound's S1R-mediated neuroprotective effects, which led to a greater focus on functional outcomes. Post-hoc analyses of the PRIDE-HD data showed that this compound at a dose of 45 mg twice daily had a beneficial effect on Total Functional Capacity (TFC) at 52 weeks, particularly in early-stage HD patients.

| Outcome Measure | This compound 45 mg bid vs. Placebo (at 52 weeks) | P-value | Reference(s) |

| Change in Total Functional Capacity (TFC) | 0.87 point difference | 0.0032 | |

| Change in TFC (Early HD) | 1.16 point difference | 0.0003 |

Table 4: Key Efficacy Results from the PRIDE-HD Study (Post-hoc Analysis)

PROOF-HD: Targeting Disease Progression

The PROOF-HD trial (NCT04556656) was a Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound 45 mg twice daily in 499 patients with early-stage HD. The primary endpoint was the change from baseline in TFC at 65 weeks. While the primary endpoint was not met in the overall population, pre-specified analyses of participants not taking antidopaminergic medications (ADMs) showed significant benefits across multiple endpoints, including the composite Unified Huntington's Disease Rating Scale (cUHDRS), a measure of disease progression.

| Outcome Measure (in patients off ADMs) | This compound vs. Placebo (at 52 weeks) | P-value | Reference(s) |

| Change in cUHDRS | Δ0.43 | 0.04 | |

| Change in Stroop Word Reading (SWR) | Δ4.22 | 0.02 | |

| Change in Q-Motor Finger Tapping IOI | Δ-22.84 | 0.04 |

Table 5: Key Efficacy Results from the PROOF-HD Study (in patients not taking ADMs)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a general workflow for a clinical trial.

Caption: this compound's dual mechanism of action.

Caption: Generalized clinical trial workflow.

Conclusion

The story of this compound is a compelling example of scientific evolution in drug discovery. Initially developed as a dopamine stabilizer for Huntington's disease, the recognition of its potent and selective agonism at the sigma-1 receptor has redefined its therapeutic potential. This shift has opened up new avenues for exploring its neuroprotective effects in a range of neurodegenerative disorders. The extensive preclinical and clinical data gathered to date provide a strong foundation for the continued investigation of this compound as a potential disease-modifying therapy. This technical guide has aimed to provide a comprehensive overview of this compound's historical development and initial discovery, offering valuable insights for the scientific community.

References

- 1. In vivo pharmacology of the dopaminergic stabilizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, this compound, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Neuroprotective Mechanisms of Pridopidine: A Technical Guide to its Downstream Signaling Pathways

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms and downstream signaling pathways activated by Pridopidine, a selective high-affinity Sigma-1 receptor (S1R) agonist. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research to illuminate the neuroprotective effects of this compound, with a focus on its potential therapeutic applications in neurodegenerative diseases.

Introduction to this compound

This compound is a small molecule that has garnered significant interest for its potential in treating neurodegenerative disorders, particularly Huntington's disease.[1][2][3][4] Initially investigated as a dopamine stabilizer, subsequent research has revealed that its primary mechanism of action is mediated through the high-affinity binding and activation of the Sigma-1 receptor (S1R).[5] This receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a critical hub for cellular signaling and homeostasis. This compound's engagement with S1R triggers a cascade of downstream events that collectively contribute to its neuroprotective and neurorestorative properties.

Quantitative Analysis of this compound's Receptor Interactions and Functional Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative overview of this compound's binding affinities, functional potencies, and receptor occupancy.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Species/Cell Line | Ki Value | Reference(s) |

| Sigma-1 Receptor (S1R) | Human | 81.7 nM | |

| Sigma-1 Receptor (S1R) | Rat | 69.7 nM | |

| Sigma-1 Receptor (S1R) | HEK293 cells | 7.1 nM | |

| Sigma-1 Receptor (S1R) | Rat striatal membranes | 7.1 nM | |

| Dopamine D2 Receptor (D2R) | - | ~7520 nM (high-affinity) | |

| Dopamine D2 Receptor (D2R) | - | 17.5 µM (low affinity) | |

| Dopamine D2 Receptor (D2R) | - | 7.5 µM (high affinity) | |

| Dopamine D3 Receptor | - | ~30-fold lower than S1R |

Table 2: Functional Assay Potencies of this compound

| Assay | Cell Type | Potency (EC50/IC50) | Effect | Reference(s) |

| Neuroprotection Assay | Htt N586-82Q transfected cortical neurons | Mid-nanomolar EC50 | Complete protection at 1 µM | |

| BDNF Secretion | B104 neuroblastoma cells | Maximal effect at 100 nM - 1µM | Biphasic dose-response | |

| S1R-BiP Dissociation | - | Maximal effect at 1µM | Biphasic dose-response | |

| Mitochondrial Membrane Potential Rescue | Human HD lymphoblasts | Maximal effect at 5µM | Biphasic dose-response |

Table 3: In Vivo Receptor Occupancy of this compound in Rats

| Dose | Sigma-1 Receptor (S1R) Occupancy | Dopamine D2 Receptor (D2R) Occupancy | Reference(s) |

| 3 mg/kg | 57 ± 2% | Negligible | |

| 15 mg/kg | 85 ± 2% | Negligible | |

| 60 mg/kg | Saturated | 44 - 66% |

Table 4: Dose-Dependent Upregulation of BDNF Pathway Genes by this compound in Rat Striatum (Fold Change vs. Vehicle)

| Gene | 3 mg/kg | 15 mg/kg | 30 mg/kg | 60 mg/kg | Reference(s) |

| EGR1 | - | - | - | - | |

| EGR2 | - | ↑ | ↑ | ↑ | |

| HOMER1A | - | ↑ | ↑ | ↑ | |

| KLF5 | - | ↑ | ↑ | ↑ | |

| ARC | - | ↑ | ↑ | ↑ | |

| CDKN1A | - | - | ↑ | ↑ | |

| CEBPB | ↑ | - | ↑ | ↑ |

(Note: "↑" indicates a significant upregulation as reported in the source. Specific fold-change values were not consistently provided across all doses in the referenced text.)

Core Signaling Pathways Activated by this compound

This compound's activation of the S1R initiates a complex network of downstream signaling events that are crucial for neuronal health and resilience. The primary pathways implicated in its neuroprotective effects are detailed below.

Sigma-1 Receptor (S1R) Activation and Cellular Homeostasis

The S1R is a chaperone protein at the mitochondria-associated ER membrane (MAM), a critical interface for cellular signaling. Upon binding by an agonist like this compound, S1R is thought to dissociate from its binding partner, BiP, allowing it to interact with and modulate the function of various client proteins, including ion channels and kinases. This activation helps to regulate calcium homeostasis, reduce ER stress, and enhance mitochondrial function, all of which are often dysregulated in neurodegenerative diseases.

Upregulation of the Brain-Derived Neurotrophic Factor (BDNF) Pathway

A key neuroprotective mechanism of this compound is its ability to upregulate the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. This effect is dependent on S1R activation. This compound treatment has been shown to increase the transcription of several genes downstream of BDNF signaling, including EGR1, ARC, and HOMER1A. The enhanced BDNF signaling, in turn, activates its cognate receptor, TrkB, leading to the activation of pro-survival pathways.

Activation of the AKT/PI3K Survival Pathway

The AKT/PI3K pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. This compound treatment has been shown to significantly upregulate this pathway. The activation of the AKT/PI3K pathway is likely, at least in part, a downstream consequence of enhanced BDNF/TrkB signaling, as TrkB activation is a known upstream activator of PI3K. This pathway plays a crucial role in mediating the neuroprotective effects of this compound.

Modulation of Dopamine Receptor-Associated Gene Expression

While this compound has a much lower affinity for dopamine D2 receptors compared to S1R, it has been shown to modulate the expression of genes associated with dopamine D1 receptor (D1R) signaling. This suggests an indirect effect on the dopaminergic system, potentially contributing to the symptomatic relief observed in some clinical studies. The upregulation of D1R-associated genes may help to restore balance in the corticostriatal pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the downstream signaling pathways of this compound.

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the S1R.

Materials:

-

Membrane preparations from cells or tissues expressing S1R

-

Radioligand: [³H]-(+)-pentazocine

-

Non-specific binding agent: Haloperidol

-

Assay buffer: Tris-HCl buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

BDNF Secretion Assay (ELISA)

This protocol outlines the measurement of BDNF released from cultured cells following this compound treatment.

Materials:

-

Neuronal cell line (e.g., neuroblastoma cells)

-

Cell culture medium and supplements

-

This compound

-

BDNF ELISA kit

-

Plate reader

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control.

-

Collect the cell culture supernatant.

-

Perform the BDNF ELISA on the supernatant according to the manufacturer's instructions. This typically involves:

-

Adding the supernatant to wells pre-coated with a BDNF capture antibody.

-

Incubating to allow BDNF to bind.

-

Washing the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Quantify the BDNF concentration by comparing the absorbance values to a standard curve.

Western Blotting for AKT Phosphorylation

This protocol describes the detection of phosphorylated AKT (p-AKT), a marker of AKT/PI3K pathway activation, in cell lysates after this compound treatment.

Materials:

-

Neuronal cells

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-AKT and anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured neuronal cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.

-

Quantify the band intensities to determine the relative levels of p-AKT.

Conclusion

This compound's primary mechanism of action through the Sigma-1 receptor initiates a cascade of neuroprotective downstream signaling events. The activation of the BDNF and AKT/PI3K pathways, coupled with the modulation of cellular homeostasis and dopamine receptor-associated gene expression, underscores its potential as a multifaceted therapeutic agent for neurodegenerative diseases. This guide provides a comprehensive overview of the current understanding of this compound's molecular pharmacology, supported by quantitative data and detailed experimental protocols, to aid in the ongoing research and development in this promising field.

References

- 1. researchgate.net [researchgate.net]

- 2. Large-scale transcriptomic analysis reveals that this compound reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-scale transcriptomic analysis reveals that this compound reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Pharmacokinetics and Pharmacodynamics of Pridopidine: A Technical Guide

Introduction

Pridopidine is an orally administered, small molecule investigational drug currently in late-stage clinical development for neurodegenerative disorders such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] Initially investigated for its role as a dopamine D2 receptor antagonist, subsequent research has revealed that its primary and most potent activity is as a selective agonist of the Sigma-1 Receptor (S1R).[1][3][4] This paradigm shift has redefined the understanding of its mechanism of action, focusing on neuroprotective and neurorestorative pathways. This guide provides an in-depth overview of the foundational pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, targeted at researchers, scientists, and drug development professionals.

Pharmacodynamics: The Primary Role of the Sigma-1 Receptor

This compound's primary mechanism of action is the activation of the S1R, an intracellular chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). The S1R is a crucial regulator of key cellular processes essential for neuronal health and survival, which are often impaired in neurodegenerative diseases.

Receptor Binding Profile

In vitro binding assays have demonstrated this compound's high affinity for the S1R, with a dissociation constant (Ki) of approximately 7.1 nM. Its affinity for the S1R is about 100 times higher than for the dopamine D2 receptor.

Table 1: this compound Receptor Binding Affinities

| Receptor/Target | Binding Affinity (Ki) | Reference |

|---|---|---|

| Sigma-1 Receptor (S1R) | 7.1 nM | |

| Sigma-1 Receptor (S1R) | 70 - 80 nM | |

| Dopamine D2 Receptor (low affinity state) | 17.5 µM |

| Dopamine D2 Receptor (high affinity state) | 7.5 µM | |

In Vivo Receptor Occupancy